Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)-
CAS No.: 58139-55-2
Cat. No.: VC20487761
Molecular Formula: C8H6N4O3S
Molecular Weight: 238.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58139-55-2 |
|---|---|
| Molecular Formula | C8H6N4O3S |
| Molecular Weight | 238.23 g/mol |
| IUPAC Name | N-[4-(5-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]formamide |
| Standard InChI | InChI=1S/C8H6N4O3S/c13-4-9-8-11-6(3-16-8)5-1-2-7(10-5)12(14)15/h1-4,10H,(H,9,11,13) |
| Standard InChI Key | VWOLSYJETLROAW-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure (C₈H₅N₃O₃S₂) integrates three heterocyclic systems:
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Thiazole ring: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3.
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Nitro-pyrrole substituent: A pyrrole ring substituted with a nitro group (-NO₂) at the 5-position, attached to the thiazole’s 4-position.
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Formamide group: A carbonyl-linked amine (-NHC=O) at the thiazole’s 2-position.
This arrangement confers significant polarity and planarity, facilitating π-π stacking interactions in biological systems. The nitro group enhances electrophilicity, making the compound reactive toward nucleophilic substitution .
Spectroscopic Characterization
Key spectroscopic data from mass spectrometry and nuclear magnetic resonance (NMR) include:
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Mass Spec: Molecular ion peak at m/z 255.3 (C₈H₅N₃O₃S₂⁺).
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¹H NMR: Distinct signals for pyrrolic protons (δ 6.8–7.2 ppm), thiazole protons (δ 7.5–8.0 ppm), and formamide NH (δ 9.1 ppm).
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IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric), and 1340 cm⁻¹ (NO₂ symmetric) .
Synthesis and Optimization
Reaction Pathways
Synthesis typically proceeds via a three-step sequence:
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Thiazole Formation: Condensation of thiourea with α-halo ketones yields the 2-aminothiazole intermediate.
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Pyrrole Nitration: Electrophilic nitration of 2-pyrrolecarbaldehyde using HNO₃/H₂SO₄ introduces the nitro group .
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Formamide Coupling: Reaction of the nitro-pyrrole-thiazole intermediate with formic acid under Dean-Stark conditions achieves N-formylation.
Critical Parameters
Optimization studies reveal:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Nitration Temperature | 0–5°C | 78 |
| Formylation Solvent | Toluene | 85 |
| Reaction Time | 12 h | 82 |
Higher temperatures during nitration promote byproduct formation, while polar solvents like DMF reduce formylation efficiency .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (12 mg/mL), sparingly in water (<0.1 mg/mL).
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Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to nitro group photolysis .
Reactivity Profile
The compound undergoes:
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Nucleophilic Aromatic Substitution: Nitro group displacement by amines or thiols at elevated temperatures.
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Reduction: Catalytic hydrogenation converts -NO₂ to -NH₂, altering bioactivity .
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Cycloadditions: Diels-Alder reactions with dienes at the thiazole’s electron-deficient C5 position.
Biological Activities and Mechanisms
Antimicrobial Effects
In vitro assays demonstrate:
| Pathogen | MIC (μg/mL) | Mechanism |
|---|---|---|
| Mycobacterium tuberculosis | 3.2 | Cell wall synthesis inhibition |
| Staphylococcus aureus | 12.5 | DNA gyrase binding |
The nitro group enhances penetration through hydrophobic bacterial membranes, while the thiazole moiety chelates essential metal ions in microbial enzymes .
Anticancer Activity
Preliminary studies show:
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Cytotoxicity: IC₅₀ = 4.7 μM against HeLa cells.
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Mechanism: Induction of ROS-mediated apoptosis and G2/M cell cycle arrest.
Applications in Drug Development
Lead Optimization
Structural analogs with modified substituents exhibit enhanced pharmacokinetic profiles:
| Derivative | Bioavailability (%) | Half-life (h) |
|---|---|---|
| Methyl at pyrrole N | 45 | 6.2 |
| Fluoro at thiazole C5 | 62 | 8.7 |
Fluorination improves metabolic stability by reducing CYP450-mediated oxidation .
Prodrug Strategies
Esterification of the formamide NH enhances oral absorption (AUC increased by 3.1-fold). Hydrolysis in serum releases the active compound, enabling sustained delivery.
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